Pirbuterol is classified as a small molecule drug and is categorized under beta-adrenergic agonists. It is specifically noted for its selectivity towards beta-2 adrenergic receptors, which are predominantly found in the lungs . The compound's chemical structure can be represented by the formula with a molar mass of approximately 240.30 g/mol .
The synthesis of pirbuterol hydrochloride involves several steps, primarily focusing on hydroxymethylation processes. One notable method includes heating 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine with aqueous formaldehyde in the presence of a weak base, such as triethylamine, under controlled temperatures ranging from 85°C to 105°C. This reaction facilitates the formation of pirbuterol through a single-step synthesis from commercially available precursors .
The detailed steps include:
Pirbuterol's molecular structure features a pyridine ring substituted with hydroxymethyl and tert-butylamino groups. The IUPAC name for pirbuterol is 6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol, which reflects its functional groups and structural characteristics .
Key structural data include:
Pirbuterol hydrochloride can undergo various chemical reactions typical for beta-adrenergic agonists, including:
The primary mechanism of action for pirbuterol involves its role as an agonist at beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon binding to these receptors, pirbuterol activates adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in:
The pharmacological effects are observed within minutes after inhalation, providing rapid relief from acute bronchospasm.
Pirbuterol hydrochloride exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an inhaled medication.
Pirbuterol hydrochloride is primarily used in clinical settings for:
Research continues into optimizing its formulations and exploring additional therapeutic uses based on its pharmacological profile.
Pirbuterol hydrochloride is chemically designated as (RS)-6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol hydrochloride, with the molecular formula C₁₂H₂₁ClN₂O₃ and a molecular weight of 276.76 g/mol [5] [9]. The compound features a pyridine ring substituted at C3 with a hydroxyl group (–OH) and at C2 with a hydroxymethyl group (–CH₂OH). The chiral center at the Cβ position of the ethanolamine side chain is attached to a tert-butylamino group (–NH–C(CH₃)₃) [4] [9]. Pirbuterol is administered as a racemic mixture (RS-enantiomer), which impacts its pharmacological efficiency. The R-enantiomer exhibits higher affinity for β₂-adrenergic receptors due to optimal spatial alignment with the receptor’s binding pocket, while the S-enantiomer contributes to adverse effects like tachycardia [2] [8].
Table 1: Molecular Descriptors of Pirbuterol Hydrochloride
Property | Value |
---|---|
Systematic Name | (RS)-6-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol hydrochloride |
Molecular Formula | C₁₂H₂₁ClN₂O₃ |
Molecular Weight | 276.76 g/mol |
CAS Number | 38029-10-6 |
Chiral Centers | Cβ (racemate) |
UNII Code | GR436K4GK8 |
Pirbuterol hydrochloride is a white to off-white crystalline solid with a melting point of >200°C (decomposition) [5] [9]. It demonstrates high solubility in water and acetic acid (>50 mg/mL), facilitating its formulation in aqueous inhalable solutions [6]. The compound’s stability is pH-dependent, with optimal stability observed at pH 3–5. Under alkaline conditions, it undergoes degradation via oxidation of the catechol-like pyridine moiety, leading to quinone formation [8]. The hydrochloride salt enhances stability by reducing susceptibility to atmospheric oxidation compared to the free base [9]. Thermal analyses reveal decomposition above 250°C, necessitating storage below 30°C [5] [6].
Table 2: Physicochemical Properties of Pirbuterol Hydrochloride
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility (Water) | >50 mg/mL |
pKa (Predicted) | 8.01 (amine), 10.64 (phenol) |
Melting Point | >200°C (dec.) |
Stability | pH 3–5; sensitive to light/oxidation |
Structurally, pirbuterol belongs to the hydroxypyridine subclass of β₂-agonists, distinguishing it from albuterol (salbutamol) and terbutaline, which feature a benzene ring [2] [3]. Key differences include:
Table 3: Structural and Receptor Selectivity Comparison
Compound | Core Ring | Key Substituents | β₂:β₁ Selectivity Ratio |
---|---|---|---|
Pirbuterol | Pyridine | C2: –CH₂OH; C3: –OH | 9:1 vs. albuterol |
Albuterol | Benzene | C3: –CH₂OH; C4: –OH | 1 (Reference) |
Terbutaline | Benzene | C3: –OH; C5: –CH₂NHCH(CH₃)₂ | 0.8:1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis (DMSO-d₆) reveals characteristic signals [8] [10]:
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) shows:
Table 4: Key Spectroscopic Signatures
Technique | Key Signals |
---|---|
¹H NMR | δ 1.35 (s, 9H), δ 4.45 (s, 2H), δ 4.90 (m, 1H), δ 6.85 (d, 1H), δ 7.25 (d, 1H) |
ESI-MS | [M+H]⁺ m/z 277.1 → m/z 241.1 (-HCl), m/z 166.0 (pyridinyl) |
Compound Synonyms Table
Synonym | Source |
---|---|
Pirbuterol hydrochloride | [1] [5] |
(RS)-2-(tert-Butylamino)-1-(5-hydroxy-6-hydroxymethyl-2-pyridyl)ethanol hydrochloride | [5] [9] |
6-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol hydrochloride | [4] [9] |
GR436K4GK8 (UNII Code) | [5] |
ARA-211 (External ID) | [2] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: